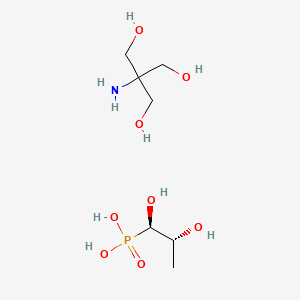
Fosfomycin Trometamol Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfomycin Trometamol Impurity A is a chemical compound associated with the antibiotic fosfomycin trometamol. Fosfomycin is a broad-spectrum antibiotic used primarily to treat urinary tract infections. It works by inhibiting the initial step in bacterial cell wall synthesis, making it effective against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
The preparation of Fosfomycin Trometamol Impurity A involves several synthetic routes and reaction conditions. One method includes dissolving fosfomycin trometamol in a solvent and heating it for a degradation reaction. The reaction is monitored using liquid phase techniques, and the product is obtained through freeze-drying . Another method involves reacting levo-phosphamide salt and tromethamine to prepare fosfomycin bis (alpha-methylbenzylamine/tromethamine) salt, followed by further reactions to obtain the final product .
Analyse Des Réactions Chimiques
Fosfomycin Trometamol Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and hydrogen with palladium/activated carbon . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of glutathione to the oxirane ring of fosfomycin is catalyzed by glutathione S-transferase .
Applications De Recherche Scientifique
Fosfomycin Trometamol Impurity A has several scientific research applications. It is used in the development of new analytical methods for quantifying fosfomycin trometamol in pharmaceutical dosage forms . Additionally, it is studied for its potential use in treating infections caused by multidrug-resistant bacteria . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of Fosfomycin Trometamol Impurity A involves the inhibition of bacterial cell wall synthesis. It binds covalently to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), rendering the enzyme inactive . This inhibition prevents the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Fosfomycin Trometamol Impurity A is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibacterial activity. Similar compounds include fosfomycin disodium and fosfomycin calcium, which are also used to treat bacterial infections . fosfomycin trometamol has enhanced bioavailability and is more effective for oral administration .
Propriétés
Formule moléculaire |
C7H20NO8P |
|---|---|
Poids moléculaire |
277.21 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C4H11NO3.C3H9O5P/c5-4(1-6,2-7)3-8;1-2(4)3(5)9(6,7)8/h6-8H,1-3,5H2;2-5H,1H3,(H2,6,7,8)/t;2-,3-/m.1/s1 |
Clé InChI |
GDGGNKAXPBUCHD-GEHKUQKJSA-N |
SMILES isomérique |
C[C@H]([C@H](O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
SMILES canonique |
CC(C(O)P(=O)(O)O)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


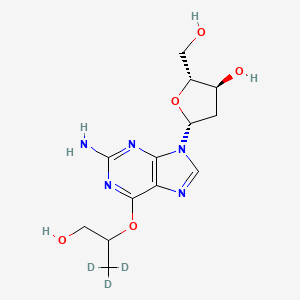
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
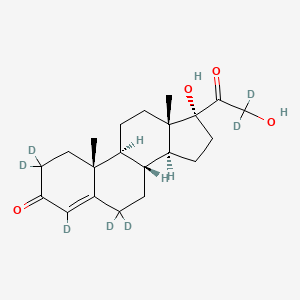
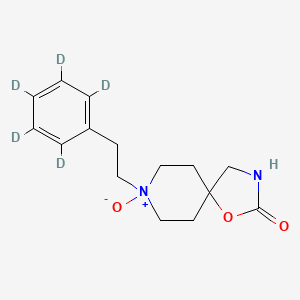
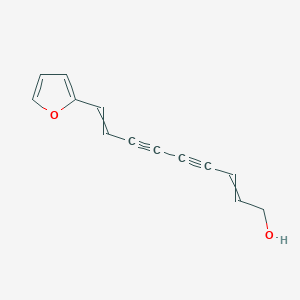
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
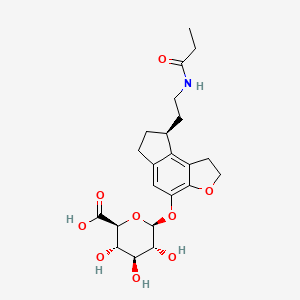

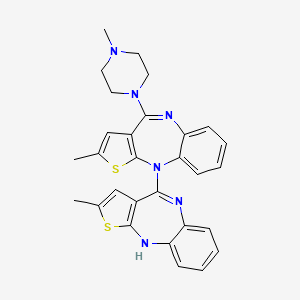
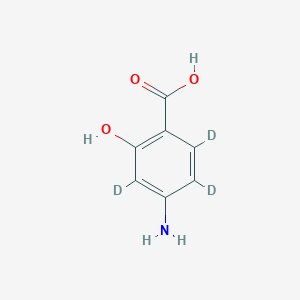
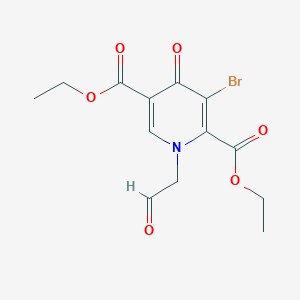
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
